molecular formula C6H12O5 B1294439 L-Rhamnose CAS No. 73-34-7

L-Rhamnose

Cat. No. B1294439
CAS RN: 73-34-7
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-BXKVDMCESA-N
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Description

L-Rhamnose (Rha, Rham) is a naturally occurring deoxy sugar. It can be classified as either a methyl-pentose or a 6-deoxy-hexose . L-Rhamnose predominantly occurs in nature in its L-form as L-rhamnose (6-deoxy-L-mannose). This is unusual, since most of the naturally occurring sugars are in D-form . It is also a part of plant cell wall polysaccharides, rhamnogalacturonan I and rhamnogalacturonan .


Synthesis Analysis

From the crystal structure information, both E. coli and P. stutzeri L-RIs showed highly conserved amino acid residues involved in the interactions between the protein and the O1, O2, and O3 of the L-rhamnose, which were responsible for the metal-binding and catalytic mechanism .


Molecular Structure Analysis

The molecular structure of L-Rhamnose can be found in various databases such as the NIST Chemistry WebBook . The systematic IUPAC name is (2R,3R,4R,5R,6S)-6-Methyloxane-2,3,4,5-tetrol .


Chemical Reactions Analysis

The L-Rhamnose catabolic pathways were previously characterized in various bacteria including Escherichia coli . The reconstructed pathways include multiple novel enzymes and transporters involved in the utilization of L-Rha and L-Rha-containing polymers .


Physical And Chemical Properties Analysis

L-Rhamnose has a molar mass of 164.157 g·mol−1 and a density of 1.41 g/mL . It has a melting point of 91 to 93 °C (196 to 199 °F; 364 to 366 K) (monohydrate) .

Scientific Research Applications

Role in Pathogenic Bacteria

L-Rhamnose, a deoxy sugar found widely in bacteria and plants, plays an essential role in many pathogenic bacteria. The biosynthetic pathway of L-Rhamnose is a potential target for therapeutic intervention, as it does not exist in humans. This makes the enzymes in this pathway attractive for developing new treatments (Giraud & Naismith, 2000).

Fungal Transporters and Metabolism

In the filamentous fungus Aspergillus niger, a novel L-rhamnose uptake transporter was identified. This discovery is significant for understanding plant biomass utilization and the metabolism of plant cell walls by fungi, particularly in the context of ecology, agriculture, and biotechnology (Sloothaak et al., 2016).

Rhamnolipids and Industrial Applications

Rhamnolipids, biosurfactants containing rhamnose and β-hydroxydecanoic acid, have potential applications in combating marine oil pollution, removing oil from sand, and fighting phytopathogens. They also serve as a source of L-rhamnose for the industrial production of high-quality flavor components (Lang & Wullbrandt, 1999).

Nucleotide-Rhamnose Synthesis in Plants

In Arabidopsis, a bifunctional enzyme with 3,5-epimerase and 4-keto reductase activities is involved in the synthesis of nucleotide-rhamnose, crucial for plant cell wall pectic polysaccharides and secondary metabolites. This enzyme represents a unique example of a plant enzyme exhibiting activities typically found in separate prokaryotic enzymes (Watt et al., 2004).

Comparative Genomics in Bacteria

A comparative genomics approach revealed diverse enzymes and transporters involved in L-rhamnose utilization in bacteria. This research offers comprehensive insights into L-rhamnose catabolism and its regulation across various bacterial species (Rodionova et al., 2013).

Safety And Hazards

L-Rhamnose should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe dust .

Future Directions

L-Rhamnose has extensive potential applications and is the most promising biosurfactant for commercialization . The efficient and accurate identification and analysis of these are important to their production, application, and commercialization .

properties

IUPAC Name

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-JFNONXLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019197
Record name L-Rhamnopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

398.00 to 399.00 °C. @ 760.00 mm Hg
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Rhamnose

CAS RN

73-34-7, 10485-94-6, 3615-41-6
Record name 6-Deoxy-L-mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Rhamnopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 °C
Record name Rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
L-Rhamnose

Citations

For This Compound
50,700
Citations
C Dong, K Beis, MF Giraud… - Biochemical Society …, 2003 - portlandpress.com
… We have chosen to study the synthesis of dTDP-Lrhamnose. The L-rhamnose pathway has … L-Rhamnose is a deoxy sugar and is synthesized by bacteria from glucose 1-phosphate (…
Number of citations: 52 portlandpress.com
P Moralejo, SM Egan, E Hidalgo… - Journal of bacteriology, 1993 - Am Soc Microbiol
… L-rhamnose or a metabolite of L-rhamnose was the direct inducer of the rhaBAD operon, we also determined whether L-rhamnose … to block any catabolism of L-rhamnose, while rhaB …
Number of citations: 111 journals.asm.org
JA Vogt, PB Pencharz… - The American journal of …, 2004 - academic.oup.com
… of feeding this amount of l-rhamnose to humans or of studies … whether ingestion of l-rhamnose and lactulose would result in … We hypothesized that ingestion of l-rhamnose would result in …
Number of citations: 81 academic.oup.com
L Baldoma, J Aguilar - Journal of bacteriology, 1988 - Am Soc Microbiol
L-Lactaldehyde is a branching point in the metabolic pathway of L-fucose and L-rhamnose utilization. Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate by the enzyme …
Number of citations: 115 journals.asm.org
MF Giraud, GA Leonard, RA Field, C Berlind… - Nature structural …, 2000 - nature.com
… )-l-rhamnose is the precursor of l-rhamnose, a saccharide required for the virulence of some pathogenic bacteria. dTDP-l-rhamnose … involved in dTDP-l-rhamnose synthesis are potential …
Number of citations: 137 www.nature.com
W Xu, W Zhang, T Zhang, B Jiang, W Mu - Applied microbiology and …, 2016 - Springer
… l-Rhamnose isomerase (L-RI, EC 5.3.1.14), catalyzing the isomerization between l-rhamnose and l-rhamnulose, plays an important role in microbial l-rhamnose metabolism and thus …
Number of citations: 32 link.springer.com
JF Tobin, RF Schleif - Journal of molecular biology, 1987 - Elsevier
The rhaC gene, whose product is the positive activator of the genes required for l-rhamnose utilization, has been cloned along with the rhamnose structural genes. The rhaC sequence …
Number of citations: 127 www.sciencedirect.com
A Wegerer, T Sun… - BMC …, 2008 - bmcbiotechnol.biomedcentral.com
… L-rhamnose is taken up by the RhaT … If L-rhamnose is available, RhaR binds to the rhaP RS promoter and activates the production of RhaR and RhaS. RhaS together with L-rhamnose …
Number of citations: 115 bmcbiotechnol.biomedcentral.com
P Tomsik, T Soukup, E Cermakova, S Micuda… - … European Journal of …, 2011 - Springer
… days of daily administering L-rhamnose. Its optimal dose was … L-rhamnose have anticancer potential. This study is the first to demonstrate the tumour–inhibitory effect of L-rhamnose…
Number of citations: 37 link.springer.com
Y Takagi, H Sawada - Biochimica et Biophysica Acta (BBA)-Specialized …, 1964 - Elsevier
… event in the fermentation of L-rhamnose by Escherichia coli is … , L-rhamnose isomerase (L-rhamnose ketol-isomerase) from E. coli, which catalyzes the reversible reaction of L-rhamnose …
Number of citations: 73 www.sciencedirect.com

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